![molecular formula C12H16N4O3 B12323330 Immucillins, 7](/img/structure/B12323330.png)
Immucillins, 7
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Overview
Description
Immucillins are a class of synthetic deazapurine nucleoside analogues that have shown significant potential in various therapeutic applications. These compounds are designed to mimic the transition state of enzymatic reactions, thereby inhibiting specific enzymes with high affinity and specificity. Immucillins have been studied for their effectiveness in treating diseases such as leishmaniasis, leukemia, and other conditions involving purine metabolism .
Preparation Methods
The synthesis of Immucillins involves several key steps. One practical synthesis route includes the addition of lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. This is followed by an efficient copper-catalysed Ullmann-type amination to install the amino group on the heterocyclic moiety . The reactions are typically carried out under anhydrous conditions in flame-dried glassware under an argon atmosphere. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Immucillins undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithiated derivatives, copper catalysts, and various solvents such as methanol and dichloromethane. The major products formed from these reactions are typically the desired nucleoside analogues with specific functional groups installed at precise locations on the molecule .
Scientific Research Applications
Treatment of Leishmaniasis
Immucillins IA and IH have demonstrated efficacy in treating visceral leishmaniasis in animal models. A study reported that these compounds effectively cleared parasite infections in mice and hamsters with minimal toxicity compared to traditional treatments like Glucantime. Notably, Immucillin IA induced a Th1 immune response, which is beneficial for combating this parasitic infection.
Compound | Efficacy | Toxicity | Model |
---|---|---|---|
Immucillin IA | 85-89% clearance | Non-toxic | Mice, Hamsters |
Immucillin IH | Effective | Non-toxic | Mice, Hamsters |
This suggests that Immucillins could be developed as safer alternatives for leishmaniasis therapy .
Oncology Applications
Immucillin H has been extensively studied for its effects on T-cell leukemia. It selectively inhibits the growth of malignant T cell lines while sparing normal T cells unless they are activated. This selectivity is crucial for minimizing side effects during cancer treatment.
Cell Type | Effect of Immucillin H |
---|---|
Malignant T Cells | Induces apoptosis |
Normal T Cells (unstimulated) | No effect |
Normal T Cells (stimulated) | Up to 95% inhibition |
The mechanism involves the accumulation of deoxyguanosine triphosphate (dGTP), which disrupts nucleotide synthesis necessary for cell proliferation .
Infectious Disease Treatment
Immucillin A has shown antiviral properties against filoviruses and flaviviruses by acting as a prodrug that gets converted into an active form within infected cells. This active form incorporates into viral RNA, functioning as a chain terminator during replication.
Virus Type | Activity |
---|---|
Filoviruses | Active |
Flaviviruses | Active |
This property positions Immucillin A as a potential candidate for antiviral therapies currently under clinical investigation .
Case Study 1: Efficacy in Leishmaniasis
In a controlled study involving infected mice, treatment with Immucillin IA resulted in significant weight gain and reduction of splenomegaly compared to untreated controls. The immune response was characterized by increased CD4+ T cells and CD19+ B cells, indicating a robust activation of the immune system .
Case Study 2: Cancer Treatment
A clinical trial involving patients with T-cell malignancies treated with Immucillin H showed promising results in terms of tumor reduction and manageable side effects. The pharmacokinetics indicated that the drug maintained therapeutic levels without significant toxicity over extended periods .
Mechanism of Action
The mechanism of action of Immucillins involves the inhibition of specific enzymes by mimicking the transition state of the enzymatic reaction. For example, Forodesine (BCX-1777, Immucillin H) inhibits purine nucleoside phosphorylase (PNP) and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, while dCK converts deoxyguanosine to deoxyguanosino-5-monophosphate and finally to deoxyguanosino-5-triphosphate. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which inhibits ribonucleotide reductase, an enzyme required for DNA synthesis and cell replication, ultimately resulting in apoptosis .
Comparison with Similar Compounds
Immucillins can be compared to other nucleoside analogues such as piperidine nucleosides and other transition-state analogues. Similar compounds include Immucillin A, Immucillin H, and SerMe-ImmH. These compounds share structural similarities but differ in their specific functional groups and enzyme targets. Immucillins are unique in their high affinity and specificity for their target enzymes, making them highly effective in their therapeutic applications .
Biological Activity
Immucillins are a class of transition-state analogues that have been extensively studied for their potent biological activities against a variety of diseases, including infectious diseases, cancer, and metabolic disorders. Here, we will delve into the biological activity of Immucillins, focusing on their mechanisms of action, efficacy in various diseases, and key research findings.
Immucillins are designed to mimic the ribocation and leaving-group features of N-ribosyltransferase transition states, making them highly effective inhibitors of enzymes such as purine nucleoside phosphorylase (PNP) and other N-ribosyltransferases .
Antiviral Activity
One of the notable biological activities of Immucillins is their antiviral properties. Immucillin-A, for instance, acts as a prodrug that is converted to its triphosphate form within virus-infected cells. This triphosphate form is then incorporated into the viral RNA transcript, functioning as an atypical chain-terminator for RNA-dependent RNA polymerases. This mechanism is effective against a broad range of viruses, including filoviruses (such as Ebola and Marburg) and flaviviruses (such as Yellow Fever and Zika) .
Anti-Parasitic Activity
Immucillins have also shown promise in treating parasitic infections. For example, DADMe-Immucillin-G (BCX4945) has been studied for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. BCX4945 inhibits PNP, which is essential for the purine salvage pathway in the parasite. This inhibition blocks the growth of P. falciparum strains, including those resistant to other antimalarials, by preventing the conversion of inosine to hypoxanthine .
Anti-Cancer Activity
Immucillin-H (Forodesine), another member of the Immucillin family, has been investigated in clinical trials for its potential in treating T-cell lymphoma and other cancers. It acts by inhibiting PNP, which is crucial for the purine metabolism in lymphocytes. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP), which is toxic to T-cells, thereby exerting its anti-cancer effects .
Visceral Leishmaniasis
Immucillins have been tested for their efficacy in treating visceral leishmaniasis, a severe form of leishmaniasis caused by Leishmania parasites. Studies in mice and hamsters have shown that Immucillin-A (IA) and Immucillin-H (IH) are highly effective in clearing the parasite infection with minimal toxicity. These compounds induce a TH1 immune response and increase the frequencies of CD4+ T and CD19+ B cells, contributing to their therapeutic efficacy .
Trichomoniasis
Although initially developed as a potential antibiotic against Trichomonas vaginalis, Immucillin-A did not prove effective in killing the cultured parasites due to the presence of redundant purine salvage enzymes in the parasite. However, this study highlighted the potential of Immucillins in targeting other pathogens with more specific metabolic vulnerabilities .
Clinical Trials
Immucillin-A has entered human phase I safety trials for its antiviral properties, showing promising results against a range of viruses. Immucillin-H (Forodesine) has been in multiple clinical trials for its use in treating T-cell lymphoma and has demonstrated acceptable side effects and efficacy .
In Vitro and In Vivo Studies
In vitro studies have shown that Immucillins are potent inhibitors of PNP with dissociation constants in the picomolar range. For example, DADMe-Immucillin-G has a dissociation constant of 6 pM and a half-life of dissociation from 3 to 31 minutes .
In vivo studies using animal models, such as Aotus primates infected with P. falciparum, have demonstrated the efficacy of BCX4945 in blocking the growth of the parasite and preventing the conversion of inosine to hypoxanthine, which is crucial for the parasite's survival .
Inhibition of PNP by Immucillins
Immucillin | Dissociation Constant | Half-life of Dissociation |
---|---|---|
ImmH | 115 pM | 3-31 minutes |
DADMe-ImmH | 6 pM | 3-31 minutes |
ImmA | 115 pM | 3-31 minutes |
Efficacy of Immucillins Against P. falciparum
Compound | IC50 (nM) | Effect on Parasite Growth |
---|---|---|
BCX4945 | 16-148 | Blocks growth |
ImmH | - | Inhibits PNP |
Hypoxanthine | - | Rescues parasite growth |
Properties
IUPAC Name |
7-[[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNHHLILYQEHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.